Isopropyl cyclopropanecarboxylate
Description
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Properties
CAS No. |
6887-83-8 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
propan-2-yl cyclopropanecarboxylate |
InChI |
InChI=1S/C7H12O2/c1-5(2)9-7(8)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
QEYGAMYURHNUMI-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1CC1 |
Canonical SMILES |
CC(C)OC(=O)C1CC1 |
Origin of Product |
United States |
Foundational & Exploratory
Isopropyl cyclopropanecarboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Foreword
The cyclopropyl moiety, a seemingly simple three-membered carbocycle, has garnered profound interest in the fields of medicinal chemistry and materials science. Its unique stereoelectronic properties, a consequence of significant ring strain, impart remarkable characteristics to parent molecules, including metabolic stability, conformational rigidity, and unique binding interactions. Isopropyl cyclopropanecarboxylate, a key building block, serves as an accessible entry point to a diverse array of more complex cyclopropane-containing scaffolds. This guide, intended for the discerning researcher, provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a focus on the underlying principles that govern its utility.
Core Molecular Attributes
Isopropyl cyclopropanecarboxylate is a clear, colorless liquid. Its fundamental identifiers and physicochemical properties are crucial for its application in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 6887-83-8 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][2][4] |
| Molecular Weight | 128.17 g/mol | [1][4][] |
| IUPAC Name | propan-2-yl cyclopropanecarboxylate | [4] |
| Synonyms | Isopropyl cyclopropane carboxyliate, Cyclopropanecarboxylic acid isopropyl ester | [2][3] |
| Boiling Point | 142.7 °C at 760 mmHg | [] |
| Density | 1.031 g/cm³ | [] |
| Flash Point | 35 °C |
Synthesis and Mechanistic Considerations
The synthesis of isopropyl cyclopropanecarboxylate can be approached through several established routes. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity.
Intramolecular Cyclization via Phase-Transfer Catalysis
A robust and scalable method for synthesizing cyclopropane carboxylates involves the intramolecular cyclization of γ-halobutyrate esters. This approach is particularly amenable to industrial applications due to its use of readily available and cost-effective reagents.
Reaction Scheme:
Caption: Intramolecular cyclization of a γ-halobutyrate ester.
Underlying Principles and Experimental Protocol:
This synthesis leverages a strong base to deprotonate the α-carbon of the ester, generating a carbanion that subsequently displaces the halide on the γ-carbon in an intramolecular Sₙ2 reaction. The key to this process is the use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., methyltributylammonium chloride), which facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase where the ester is soluble.[6][7][8][9]
Step-by-Step Methodology:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add the starting material, iso-propyl-γ-chlorobutyrate.
-
Catalyst and Base Addition: Introduce the phase-transfer catalyst and a solution of sodium hydroxide. The molar ratio of the ester to sodium hydroxide to catalyst is critical for optimal conversion.[10]
-
Reaction Conditions: Maintain the reaction temperature at approximately 25 °C with vigorous stirring for 6 hours to ensure efficient mixing of the phases.[10]
-
Workup and Purification: After the reaction is complete, filter the mixture. The resulting filtrate is then purified by distillation to yield isopropyl cyclopropanecarboxylate.[10]
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and highly effective method for converting alkenes to cyclopropanes.[11][12] This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.
Reaction Scheme:
Caption: Simmons-Smith cyclopropanation of isopropyl acrylate.
Mechanistic Insights: The reaction proceeds via a concerted mechanism where the methylene group is delivered to the double bond stereospecifically.[11] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. The active species is believed to be an organozinc carbenoid, (IZn)₂CH₂, which forms a "butterfly" transition state with the alkene.[13]
Applications in Pharmaceutical and Agrochemical Synthesis
The rigid, strained ring of cyclopropane offers unique advantages in drug design. It can act as a conformationally restricted analogue of a double bond or a gem-dimethyl group, leading to enhanced potency and improved metabolic stability.[14] Isopropyl cyclopropanecarboxylate is a valuable intermediate in the synthesis of compounds that leverage these properties.
Intermediate for Biologically Active Amines
A significant application of isopropyl cyclopropanecarboxylate is its role as a precursor to cyclopropylamine.[15][16] Cyclopropylamine is a key pharmacophore found in numerous FDA-approved drugs and agrochemicals. The synthesis involves the hydrolysis of the ester to cyclopropanecarboxylic acid, followed by a Curtius or Hofmann rearrangement.
Role in Agrochemicals
The cyclopropane ring is a common structural motif in a variety of pesticides, including synthetic pyrethroids.[17] The ester functionality of isopropyl cyclopropanecarboxylate provides a handle for further chemical modification to build more complex and potent agrochemical agents.
Analytical Characterization
The purity and identity of isopropyl cyclopropanecarboxylate are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing volatile compounds like isopropyl cyclopropanecarboxylate. It provides both retention time data for quantification and mass spectral data for structural confirmation.
Hypothetical GC-MS Protocol:
-
Instrumentation: Agilent 7890A GC with 5975C MS detector or equivalent.[18]
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]
-
Injector: Split mode (e.g., 10:1), temperature 250 °C.[18]
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
MS Detector: Electron Impact (EI) ionization at 70 eV, scan range m/z 35-200.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl moiety, and complex multiplets for the cyclopropyl ring protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the methylene and methine carbons of the cyclopropyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption around 1720-1740 cm⁻¹. C-H stretching vibrations for the aliphatic and cyclopropyl groups will appear around 2850-3000 cm⁻¹, and C-O stretching will be observed in the 1100-1300 cm⁻¹ region.
Safety and Handling
Isopropyl cyclopropanecarboxylate is a flammable liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
A comprehensive list of references will be compiled upon request.
Sources
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- 3. CAS No.6887-83-8,ISOPROPYL CYCLOPROPANE CARBOXYLATE Suppliers [lookchem.com]
- 4. Isopropyl cyclopropane carboxyliate | C7H12O2 | CID 550170 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Guide: Spectral Characterization of Isopropyl Cyclopropanecarboxylate
Executive Summary
Isopropyl cyclopropanecarboxylate (IPCPC) is a critical intermediate in the synthesis of pyrethroid insecticides and various pharmaceutical scaffolds. Its structural integrity relies on the unique electronic environment of the cyclopropane ring coupled with the steric bulk of the isopropyl ester.
This guide provides a definitive reference for the NMR spectral analysis of IPCPC. Unlike standard aliphatic esters, the cyclopropane ring introduces significant magnetic anisotropy, resulting in high-field shifts for ring protons. This document details the specific chemical shifts, coupling constants, and structural assignments required for rigorous quality control and identification.
Structural Analysis & Assignment Logic
To accurately interpret the spectra, we must first map the magnetic environments of the molecule. The cyclopropane ring acts as a magnetic shield for its own protons due to the ring current (anisotropy), while the ester functionality deshields adjacent nuclei.
Molecular Numbering Scheme
For the purpose of this guide, the following atom assignment is used:
-
C1: Cyclopropane Methine (attached to Carbonyl)
-
C2/C3: Cyclopropane Methylenes (Ring
) -
C4: Carbonyl Carbon (
) -
C5: Isopropyl Methine (
) -
C6/C7: Isopropyl Methyls (
)
Visualization of Structural Logic
The following diagram illustrates the correlation between structural features and their expected spectral signatures.
Caption: Figure 1. Structural dissection of IPCPC linking functional moieties to their diagnostic NMR signals.
Experimental Protocol
Reproducibility in NMR relies heavily on sample preparation. The following protocol ensures optimal resolution and minimizes solvent artifacts.
Materials
-
Solvent: Chloroform-d (
), 99.8% D atom, containing 0.03% v/v TMS (Tetramethylsilane). -
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
-
Sample Mass: 10–20 mg (for 1H), 30–50 mg (for 13C).
Preparation Workflow
-
Weighing: Weigh the sample directly into a clean vial.
-
Dissolution: Add 0.6 mL of
. Vortex gently until the solution is homogenous. -
Filtration: If any particulate is visible, filter through a glass wool plug into the NMR tube.
-
Equilibration: Allow the sample to reach the probe temperature (typically 298 K) for 5 minutes before acquisition.
1H NMR Spectral Data (400 MHz, CDCl3)
The proton spectrum of IPCPC is characterized by the distinct isopropyl pattern and the complex coupling of the cyclopropane ring.
Data Summary Table
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Isopropyl Methine | 5.00 | Septet | 1H | 6.3 | Deshielded by Oxygen |
| Ring Methine ( | 1.50 – 1.60 | Multiplet | 1H | - | |
| Isopropyl Methyls | 1.23 | Doublet | 6H | 6.3 | Diagnostic doublet |
| Ring Methylene ( | 0.94 – 1.02 | Multiplet | 2H | - | Complex roofing |
| Ring Methylene ( | 0.80 – 0.88 | Multiplet | 2H | - | High field region |
Detailed Analysis
-
The Isopropyl Signature: The most reliable starting point for assignment is the septet at
. This signal arises from the methine proton of the isopropyl group, split by the six adjacent methyl protons ( peaks). Its chemical shift is significantly downfield due to the electronegativity of the ester oxygen. -
Cyclopropane Anisotropy: The ring protons appear upfield (0.8 – 1.6 ppm). The proton alpha to the carbonyl (
) is deshielded relative to the others, appearing around 1.55 ppm. The methylene protons ( ) appear as two distinct multiplets due to the cis and trans relationships with , often displaying complex second-order coupling effects known as "roofing."
13C NMR Spectral Data (100 MHz, CDCl3)
The carbon spectrum provides confirmation of the ester carbonyl and the symmetry of the isopropyl group.
Data Summary Table
| Assignment | Shift ( | Type | Notes |
| Carbonyl ( | 174.5 | Quaternary | Typical ester shift |
| Isopropyl Methine ( | 67.3 | CH | Deshielded by single-bond Oxygen |
| Isopropyl Methyls ( | 21.9 | Equivalent carbons | |
| Ring Methine ( | 12.9 | CH | |
| Ring Methylenes ( | 8.4 | High field due to ring strain |
DEPT-135 Correlation
To distinguish between the ring methine and methylenes:
- 174.5: Invisible (Quaternary).
- 67.3: Positive phase (Up) - CH.
- 21.9: Positive phase (Up) - CH3.
- 12.9: Positive phase (Up) - CH.
- 8.4: Negative phase (Down) - CH2.
Advanced Characterization Workflow
For complex mixtures where IPCPC is an intermediate, use this logic flow to confirm identity against impurities.
Caption: Figure 2. Rapid identification logic flow for IPCPC verification.
References
-
National Institute of Standards and Technology (NIST). Isopropyl cyclopropanecarboxylate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Isopropyl cyclopropanecarboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
-
SpectraBase. 1H NMR Spectrum of Isopropyl cyclopropanecarboxylate. Wiley Science Solutions. Available at: [Link]
-
Wiberg, K. B., & Barth, D. E. (1969). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Journal of the American Chemical Society. (Foundational text on cyclopropane anisotropy). Available at: [Link]
The Ascendancy of the Strained Ring: A Technical Guide to Cyclopropanecarboxylate Derivatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif once viewed as a mere curiosity due to its inherent strain, has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its unique electronic and conformational properties, when coupled with the versatile carboxylate handle, give rise to cyclopropanecarboxylate derivatives – a class of building blocks that have unlocked novel synthetic pathways and enabled the creation of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of these valuable intermediates, offering field-proven insights for researchers at the forefront of chemical innovation.
The Unique Character of Cyclopropanecarboxylates: A Marriage of Strain and Functionality
The synthetic utility of cyclopropanecarboxylate derivatives stems from the interplay between the high ring strain of the three-membered ring (approximately 27.5 kcal/mol) and the electronic influence of the carboxylate group.[1] The C-C bonds of the cyclopropane ring possess significant p-character, rendering them susceptible to cleavage under various conditions. The electron-withdrawing nature of the carboxylate group further polarizes the ring, activating it towards nucleophilic attack and facilitating a diverse array of ring-opening and cycloaddition reactions. This inherent reactivity, combined with the rigid, three-dimensional structure, makes cyclopropanecarboxylates powerful tools for introducing conformational constraints and unique stereochemical arrangements in target molecules.[2]
Strategic Synthesis: Crafting the Cyclopropanecarboxylate Core
The construction of the cyclopropanecarboxylate scaffold can be achieved through a variety of methods, each with its own advantages in terms of stereocontrol, substrate scope, and scalability. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern and stereochemistry of the final product.
Cyclopropanation of Alkenes: The Workhorse Approach
The most direct route to cyclopropanecarboxylates involves the cyclopropanation of an α,β-unsaturated ester or a related olefin. Several key methodologies have been developed to achieve this transformation with high efficiency and stereoselectivity.
The reaction of an alkene with a diazoacetate, catalyzed by a transition metal, is a powerful and widely used method for cyclopropanation.[3] Rhodium(II) and copper(I) complexes are the most common catalysts, proceeding through a metal-carbene intermediate.[4][5] The stereochemistry of the resulting cyclopropane is often dictated by the geometry of the starting alkene and the nature of the catalyst's ligands.
Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate [6]
-
To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add dirhodium tetraacetate (Rh₂(OAc)₄, 0.2 mol%).
-
Add the alkene (e.g., styrene, 2.2 equivalents) via syringe.
-
Slowly add ethyl diazoacetate (1.0 equivalent) via a syringe pump over an extended period (e.g., 48 hours) to maintain a low concentration of the diazo compound.
-
After the addition is complete, allow the reaction to stir for an additional 8 hours.
-
Remove any excess volatile alkene by distillation.
-
Purify the resulting ethyl 2-phenylcyclopropane-1-carboxylate by vacuum distillation or column chromatography.
The Simmons-Smith reaction provides a reliable method for the cyclopropanation of alkenes, including α,β-unsaturated esters, using a carbenoid species generated from diiodomethane and a zinc-copper couple.[7] The Furukawa modification, which utilizes diethylzinc, often provides improved yields and reproducibility.[8] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol [8]
-
Under a nitrogen atmosphere, dissolve the allylic alcohol in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add a solution of diethylzinc (Et₂Zn) in an appropriate solvent dropwise.
-
To this mixture, add a solution of diiodomethane (CH₂I₂) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting cyclopropylmethanol derivative by column chromatography.
Intramolecular Cyclization Strategies
Intramolecular reactions offer an alternative and often highly stereoselective means of constructing the cyclopropane ring.
The Michael-initiated ring closure (MIRC) reaction is a powerful method for the synthesis of cyclopropanes.[5] This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the three-membered ring. The stereochemical outcome can often be controlled by the choice of chiral nucleophiles or catalysts.[5]
A modified version of the Horner-Wadsworth-Emmons reaction provides a stereoselective route to cyclopropanecarboxylates.[9] This method involves the transformation of α-phosphono-γ-lactones into the corresponding ethyl cyclopropanecarboxylates upon treatment with a base like sodium ethoxide.[9] This approach is particularly effective for the synthesis of trans-substituted cyclopropanecarboxylates.[9]
| Method | Key Reagents | Stereoselectivity | Advantages | Limitations |
| Transition Metal-Catalyzed | Diazoacetates, Rh(II) or Cu(I) catalysts | Generally good, catalyst and substrate dependent | High efficiency, broad substrate scope | Use of potentially explosive diazo compounds, cost of precious metal catalysts |
| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple or Et₂Zn | Stereospecific | Good functional group tolerance, avoids diazo compounds | Stoichiometric use of zinc reagents |
| MIRC Reaction | Nucleophile, electron-deficient alkene with a leaving group | Can be highly stereoselective with chiral reagents/catalysts | Convergent, allows for the introduction of diverse functionality | Requires appropriately functionalized starting materials |
| Homologous HWE Reaction | α-Phosphono-γ-lactones, base | High for trans isomers | Good for specific stereoisomers | Requires synthesis of the phosphono-lactone precursor |
The Reactive Nature of Cyclopropanecarboxylates: A Gateway to Molecular Complexity
The inherent ring strain and electronic activation of cyclopropanecarboxylates make them versatile intermediates for a wide range of transformations, primarily through ring-opening and cycloaddition pathways.
Ring-Opening Reactions: The Power of Strain Release
The cleavage of the cyclopropane ring is a thermodynamically favorable process that can be initiated by various reagents, leading to the formation of linear, functionalized molecules.
Cyclopropanes substituted with both an electron-donating (donor) and an electron-withdrawing (acceptor) group, such as cyclopropanecarboxylates with an aryl or vinyl substituent, are particularly susceptible to nucleophilic ring opening.[10][11] This reaction is often catalyzed by a Lewis acid, which coordinates to the acceptor group and further polarizes the C-C bond, facilitating attack by a nucleophile.[12] This strategy provides access to a wide range of γ-functionalized products.[13]
Cycloaddition Reactions: Building Rings upon Rings
Cyclopropanecarboxylate derivatives, particularly those bearing a vinyl or methylidene substituent, can participate in a variety of transition metal-catalyzed cycloaddition reactions, serving as three- or five-carbon building blocks.[14] These reactions provide efficient access to larger carbocyclic and heterocyclic ring systems.
Vinylcyclopropanes can undergo formal [5+2] cycloadditions with alkenes or alkynes, catalyzed by transition metals such as rhodium and ruthenium, to form seven-membered rings.[15][16] The mechanism often involves the formation of a metal π-allyl complex via cleavage of the cyclopropane ring, followed by insertion of the 2π component and reductive elimination.[17]
Applications in Drug Discovery and Development: The Cyclopropane Advantage
The unique structural and physicochemical properties of the cyclopropane ring have made it a privileged motif in medicinal chemistry.[18][19] Its incorporation into drug candidates can lead to significant improvements in potency, metabolic stability, and pharmacokinetic profiles. The cyclopropanecarboxylate moiety, in particular, is found in a number of marketed and investigational drugs.
The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[1] Furthermore, the C-H bonds of a cyclopropane are generally stronger than those in a typical alkyl chain, which can block sites of metabolic oxidation and improve a drug's half-life.[18] The cyclopropane ring can also serve as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a double bond, to fine-tune a molecule's properties.[18]
A notable example is the antiplatelet agent Ticagrelor , which features a trans-1,2-disubstituted cyclopropane ring that correctly orients the pharmacophoric elements for optimal interaction with the P2Y₁₂ receptor.[1] Another example is the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) , which is the biological precursor to the plant hormone ethylene and its derivatives have been explored for various therapeutic applications.[20][21]
Conclusion and Future Outlook
Cyclopropanecarboxylate derivatives have transitioned from being synthetic curiosities to indispensable tools in the arsenal of the modern organic chemist. The continuous development of novel and stereoselective synthetic methods, coupled with a deeper understanding of their reactivity, has solidified their role as versatile building blocks for the construction of complex molecular architectures. As the demand for structurally novel and functionally optimized molecules in drug discovery and materials science continues to grow, the importance of cyclopropanecarboxylate derivatives is poised to expand even further. Future research will likely focus on the development of even more efficient and sustainable catalytic methods for their synthesis, as well as the exploration of their utility in new and exciting areas of chemical synthesis.
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Annulation of Oxime-Ether Tethered Donor–Acceptor Cyclopropanes. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry, 297, 117951.
-
Vinylcyclopropane (5+2) cycloaddition. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved February 23, 2026, from [Link]
- Zhang, J., & Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(13), 6335-6345.
- Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. (2013). The Journal of Organic Chemistry, 78(13), 6335-6345.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Synthesis, 49(14), 3041-3066.
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. (2014). Chemical Society Reviews, 43(9), 3070-3094.
- Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. (2025). Accounts of Chemical Research, 58(8), 1025-1039.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (2024). Organic Chemistry Frontiers, 11(24), 6483-6494.
- Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. (2016).
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020).
- Facile synthetic approaches to 1-thiocyclopropanecarboxylates. (2025).
-
2-Methylenecyclopropanecarboxylic acid ethyl ester. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
- A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner-Wadsworth-Emmons reaction. (2008). Organic & Biomolecular Chemistry, 6(2), 349-357.
- A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. (1980).
- Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes. (1995). Journal of the American Chemical Society, 117(24), 6465-6475.
-
Rhodium(II)‐Catalyzed Cyclopropanation. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2020). Chemistry – A European Journal, 26(34), 7582-7586.
- Recent advances in the synthesis of cyclopropanes. (2018). Organic & Biomolecular Chemistry, 16(37), 6693-6714.
- Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. (1983). The Journal of Organic Chemistry, 48(20), 3549-3551.
- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (2019). Frontiers in Plant Science, 10, 1602.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2025). Molecules, 30(21), 4889.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5707.
- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (2021).
- Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. (1995). Journal of the American Chemical Society, 117(24), 6465-6475.
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (2013). Chemical Science, 4(7), 2844-2850.
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014). Google Patents.
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- 11. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 14. Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. scientificupdate.com [scientificupdate.com]
- 19. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Procedures for the Hydrolysis of Isopropyl Cyclopropanecarboxylate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cyclopropyl Moiety
The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in modern medicinal chemistry and agrochemical design. Its unique stereoelectronic properties—stemming from significant ring strain—confer a range of desirable attributes to bioactive molecules, including enhanced metabolic stability, improved potency, and conformational rigidity.[1] Cyclopropanecarboxylic acid is a critical building block for introducing this valuable moiety.[1]
Isopropyl cyclopropanecarboxylate often serves as a stable, readily available precursor. The hydrolysis of this ester to liberate the free carboxylic acid is a fundamental transformation in many synthetic routes. However, unlike simple alkyl esters, esters of cyclopropanecarboxylic acid exhibit notably enhanced stability against hydrolysis.[2] This guide provides a detailed examination of the mechanistic principles and practical laboratory protocols for the effective hydrolysis of isopropyl cyclopropanecarboxylate, addressing the unique challenges and considerations posed by its structure.
PART 1: Mechanistic Principles and Strategic Considerations
The Enhanced Stability of Cyclopropyl Esters
A critical consideration for any hydrolysis procedure is the inherent reactivity of the ester. Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to their non-cyclic counterparts.[2] This stability is attributed to hyperconjugation, where the strained C-C bonds of the cyclopropyl ring donate electron density to the carbonyl group's π* orbital. This interaction stabilizes the ground state of the ester, thereby increasing the activation energy required for nucleophilic attack at the carbonyl carbon. Understanding this inherent stability is key to selecting appropriately vigorous conditions for hydrolysis to ensure complete conversion.
Acid-Catalyzed Hydrolysis: A Reversible Pathway
Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[3] The process is an equilibrium, and successful hydrolysis requires driving the reaction toward the products.
Mechanism: The reaction is catalyzed by a strong acid (typically H₂SO₄ or HCl), which generates hydronium ions (H₃O⁺) in the aqueous medium.[4][5]
-
Protonation: The carbonyl oxygen of the ester is protonated by the hydronium ion. This step activates the carbonyl carbon, making it significantly more electrophilic.[3][4][5]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][6]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the isopropoxy oxygen, converting it into a good leaving group (isopropanol).[4]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of isopropanol.
-
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and yielding the final cyclopropanecarboxylic acid product.[5]
Because the entire process is reversible, the reaction must be driven to completion by applying Le Chatelier's principle, typically by using a large excess of water.[3][5]
Caption: Acid-Catalyzed Ester Hydrolysis Mechanism.
Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process
Base-catalyzed hydrolysis, commonly known as saponification, is the most frequently used method for ester cleavage due to its irreversible nature.[7][8]
Mechanism: The reaction is promoted by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.[6][9]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isopropoxide ion (⁻O-iPr) as the leaving group.
-
Deprotonation (The Irreversible Step): The isopropoxide ion is a strong base and immediately deprotonates the newly formed cyclopropanecarboxylic acid. This acid-base reaction is highly favorable and forms sodium cyclopropanecarboxylate and isopropanol.[6][7] This final step is essentially irreversible and drives the entire reaction to completion.[7]
-
Acidification: A final acidification step during the work-up is required to protonate the carboxylate salt and isolate the neutral cyclopropanecarboxylic acid.
Caption: Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism.
Comparative Summary
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reversibility | Reversible | Irreversible[6][7] |
| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base required |
| Reaction Rate | Generally slower | Generally faster |
| Driving Force | Use of excess water | Final deprotonation step[7] |
| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
| Work-up | Simple extraction | Requires a separate acidification step |
| Key Advantage | Milder for base-sensitive substrates | High yield and complete conversion |
| Key Disadvantage | Incomplete reaction if equilibrium is not shifted | Not suitable for base-labile functional groups |
PART 2: Experimental Protocols
General Laboratory Safety
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemically resistant gloves (e.g., nitrile) when handling reagents.[10]
-
Ventilation: All procedures involving strong acids, bases, or organic solvents should be performed in a certified chemical fume hood.[10][11]
-
Handling Reagents:
-
Strong Bases (NaOH, KOH): Corrosive. Avoid contact with skin and eyes. Handle solid pellets carefully to avoid generating dust.
-
Strong Acids (H₂SO₄, HCl): Corrosive. Add acid to water slowly, never the other way around, to control the exothermic reaction.
-
Isopropyl Alcohol: Flammable liquid and vapor.[12][13] Keep away from ignition sources.[13][14]
-
-
Emergency Procedures: Ensure access to an emergency shower and eyewash station. In case of a spill, evacuate the area and follow laboratory-specific spill cleanup protocols.[10]
Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol is generally preferred for its reliability and high yield.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Isopropyl Cyclopropanecarboxylate | C₇H₁₂O₂ | 128.17 | 10.0 g | 0.078 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.68 g | 0.117 (1.5 eq) |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - |
| Water (H₂O) | H₂O | 18.02 | 25 mL | - |
| 6M Hydrochloric Acid (HCl) | HCl | - | ~20 mL | For acidification |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | - | ~150 mL | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | ~5 g | For drying |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopropyl cyclopropanecarboxylate (10.0 g, 0.078 mol).
-
Reagent Addition: Add methanol (50 mL) and stir to dissolve the ester. In a separate beaker, carefully dissolve sodium hydroxide (4.68 g, 0.117 mol) in water (25 mL). Caution: This is an exothermic process. Once the NaOH solution has cooled slightly, add it to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Acidification (Work-up): To the resulting solid/slurry, add ~50 mL of cold water and stir to dissolve the sodium cyclopropanecarboxylate salt. Place the beaker in an ice bath. Slowly and carefully add 6M HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate or oil (the carboxylic acid) should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[15]
-
Isolation: Remove the diethyl ether using a rotary evaporator to yield the crude cyclopropanecarboxylic acid.
-
Purification: The crude product can be purified by vacuum distillation to yield pure cyclopropanecarboxylic acid.
Protocol: Acid-Catalyzed Hydrolysis
This protocol is an alternative, particularly if the molecule contains base-sensitive functional groups.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount |
| Isopropyl Cyclopropanecarboxylate | C₇H₁₂O₂ | 128.17 | 10.0 g |
| Sulfuric Acid (H₂SO₄, 98%) | H₂SO₄ | 98.08 | 5 mL |
| Water (H₂O) | H₂O | 18.02 | 100 mL |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | - | ~150 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | ~5 g |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask with a stir bar and reflux condenser, add water (100 mL).
-
Acid Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) to the water with stirring.
-
Substrate Addition: Add the isopropyl cyclopropanecarboxylate (10.0 g) to the aqueous acid solution.
-
Heating and Monitoring: Heat the biphasic mixture to reflux (approximately 100°C) with vigorous stirring. The reaction will likely require a longer period (12-24 hours) due to the ester's stability and the reversible nature of the reaction. Monitor by TLC or GC.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers. Wash carefully with water (1 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 25 mL) to remove any residual acid. Caution: CO₂ evolution may cause pressure buildup. Finally, wash with brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude acid by vacuum distillation.
Caption: General Experimental Workflow for Ester Hydrolysis.
PART 3: Reaction Monitoring and Characterization
Effective monitoring is crucial to determine reaction completion and maximize yield.
-
Thin-Layer Chromatography (TLC): A simple and rapid method. The starting ester (less polar) will have a higher Rf value than the product carboxylic acid (more polar). The reaction is complete when the spot corresponding to the ester is no longer visible.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting material and the formation of the product, allowing for precise determination of reaction kinetics and completion.[16][17]
-
Proton NMR (¹H NMR) Spectroscopy: The reaction can be monitored by observing the disappearance of the isopropyl methine signal (a septet at ~5.0 ppm) and the appearance of the carboxylic acid proton (a broad singlet >10 ppm).[18]
Characterization of Cyclopropanecarboxylic Acid:
-
Appearance: Colorless liquid or low-melting solid.
-
Boiling Point: ~182-184 °C (at atmospheric pressure), 94-95 °C (at 26 mmHg).[19]
-
¹H NMR: Characteristic multiplets for the cyclopropyl protons and a broad singlet for the acidic proton.
-
¹³C NMR: Signals for the cyclopropyl carbons and a downfield signal for the carbonyl carbon (~180 ppm).
-
IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
References
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Zhang, D., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. [Link]
-
OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.
-
Connor, K. A., et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates. Journal of Pharmacy and Pharmacology. [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
- van Rensburg, E., et al. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.
-
Agilent Technologies. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Retrieved from [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
- Open Access Research Journal of Chemistry and Pharmacy. (2023).
-
Forró, E., et al. (2006). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2023, December 6). cyclopropanecarboxylic acid anyone have a recipe for it can't find anything for it's synthesis. r/OrganicChemistry. [Link]
-
Airgas. (2015). Safety Data Sheet: Isopropyl Alcohol. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Isopropyl Group: Hydrolytic Stability in Solutions. (2026, February 14).
-
Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
- Google Patents. (n.d.). WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof.
- O'Brien, P. J., et al. (1980). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. The Journal of Biological Chemistry.
-
Wang, Z., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ACS Catalysis. [Link]
-
Taiwan Occupational Safety and Health Administration. (2024). Isopropyl alcohol. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. Retrieved from [Link]
-
YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. [Link]
-
ARKIVOC. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0554 - ISOPROPYL ALCOHOL. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.
-
Quick Company. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Retrieved from [Link]
Sources
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
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- 19. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Cyclopropane Ring Opening During Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet intricate challenge in organic synthesis: preserving the integrity of the cyclopropane ring. The unique electronic structure and inherent ring strain of cyclopropanes make them both valuable synthetic motifs and susceptible to undesired ring-opening reactions.[1][2] This resource offers troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve your synthetic goals.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to address specific problems you may encounter in the lab. Each issue is followed by an analysis of the root cause and a set of actionable solutions.
Issue 1: My cyclopropane ring is opening under acidic conditions.
-
Root Cause: The high p-character of the C-C bonds in cyclopropanes makes them susceptible to attack by electrophiles, including protons from Brønsted or Lewis acids.[3][4][5] This can lead to the formation of a carbocationic intermediate that readily undergoes ring-opening to relieve the significant ring strain (approximately 27.5 kcal/mol).[2] Donor-acceptor (D-A) cyclopropanes are particularly vulnerable to this type of cleavage, as the donor group can stabilize the resulting carbocation and the acceptor group can be activated by Lewis acids.[6][7]
-
Solutions:
-
Employ Milder Acids: If your reaction requires acidic conditions, consider using weaker acids such as pyridinium p-toluenesulfonate (PPTS) or buffered systems (e.g., acetic acid/sodium acetate) to maintain a less aggressive pH.[8]
-
Protecting Groups: For substrates with adjacent functional groups that could stabilize a carbocation (e.g., ketones), consider protecting them. For instance, converting a ketone to a ketal can reduce its electron-donating influence and subsequent susceptibility to acid-catalyzed ring opening.
-
Strategic Choice of Lewis Acids: Not all Lewis acids are created equal. Some, like Sc(OTf)₃ or Yb(OTf)₃, are known to be effective in promoting desired transformations while minimizing ring-opening in certain contexts.[9] It is often beneficial to screen a variety of Lewis acids to find one that is sufficiently mild for your specific substrate.
-
Issue 2: My transition metal-catalyzed reaction is causing isomerization or cleavage of the cyclopropane ring.
-
Root Cause: Many transition metals, particularly those in low oxidation states (e.g., Pd(0), Ni(0), Rh(I)), can activate cyclopropanes through oxidative addition into a C-C bond.[10][11] This process forms a metallacyclobutane intermediate, which can then undergo various transformations, including β-hydride elimination leading to isomerization or reductive elimination to form ring-opened products.[10] This is a common issue in reactions like cross-couplings and cycloadditions.[11][12][13]
-
Solutions:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃, SPhos) can often accelerate the desired reductive elimination from the organometallic intermediate, outcompeting the pathways that lead to ring-opening.
-
Catalyst Choice: The identity of the metal center is crucial. While palladium is a common culprit for C-C bond activation, in many cases, it can also be used to form C-C or C-heteroatom bonds at a carbon on the cyclopropane ring without cleavage, for example in Suzuki-Miyaura cross-coupling reactions.[14] Careful selection of the catalyst and reaction conditions is key.
-
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can often reduce the incidence of undesired side reactions.
-
Issue 3: My cyclopropane ring is unstable under reductive conditions, such as catalytic hydrogenation.
-
Root Cause: The strained C-C bonds of a cyclopropane ring can be susceptible to cleavage by hydrogenolysis, particularly with highly active catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure.[15]
-
Solutions:
-
Milder Reducing Agents: Opt for less reactive reducing agents. For the reduction of a ketone adjacent to a cyclopropane, sodium borohydride (NaBH₄) in an alcoholic solvent at low temperature is a reliable choice.
-
Catalyst and Condition Optimization for Hydrogenation: If catalytic hydrogenation is unavoidable, use a less active catalyst such as palladium on carbon (Pd/C). Furthermore, conduct the reaction at lower hydrogen pressure (e.g., 1 atm) and at or below room temperature.
-
Transfer Hydrogenation: Consider transfer hydrogenation conditions, using reagents like ammonium formate or cyclohexene with Pd/C, which are often milder than using hydrogen gas directly.
-
Issue 4: I am observing ring-opening during a reaction that should proceed via a radical mechanism.
-
Root Cause: Cyclopropylcarbinyl radicals are known to undergo extremely rapid ring-opening to form the more stable homoallyl radical.[1] This process is often irreversible and can be a major competing pathway in reactions involving radical intermediates.
-
Solutions:
-
Radical Scavengers: If you suspect an undesired radical-mediated ring-opening, the addition of a radical scavenger like TEMPO or BHT can serve as both a diagnostic tool and a potential solution.
-
Reaction Concentration and Temperature: Running the reaction at a higher concentration can favor intermolecular reactions over the unimolecular ring-opening. Lowering the reaction temperature will also disfavor the ring-opening process.
-
Choose Precursors That Avoid Radical Formation at the Ring: If possible, modify your synthetic route to avoid the generation of a radical directly on or adjacent to the cyclopropane ring.
-
Frequently Asked Questions (FAQs)
Q1: What fundamental factors make a cyclopropane ring prone to opening?
A1: The primary driving force for cyclopropane ring-opening is the relief of its inherent ring strain.[2] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[3] This strain weakens the C-C bonds, making them more susceptible to cleavage by various reagents and conditions, including electrophiles, transition metals, and radical initiators.[3][4][16]
Q2: How do substituents on the cyclopropane ring affect its stability?
A2: Substituents play a critical role in the stability and reactivity of the cyclopropane ring.
-
Electron-donating groups (EDGs) can stabilize adjacent carbocations, making the ring more susceptible to electrophilic attack and acid-catalyzed opening.
-
Electron-withdrawing groups (EWGs) can make the ring more "electrophilic" and susceptible to nucleophilic attack, which can also lead to ring-opening.[17]
-
Donor-Acceptor (D-A) cyclopropanes , which have both an EDG and an EWG, are particularly activated and can undergo ring-opening under very mild conditions.[7][9]
-
Vinyl and Alkynyl Substituents: These groups can coordinate to transition metals, facilitating oxidative addition and subsequent ring-opening cycloaddition reactions.[11][13]
Q3: Are there any "cyclopropane-friendly" reaction conditions I should generally prefer?
A3: Yes, to maximize the chances of preserving the cyclopropane ring, consider the following:
-
Basic Conditions: Cyclopropane rings are generally stable under a wide range of basic conditions.
-
Low Temperatures: Running reactions at lower temperatures can often minimize undesired ring-opening by providing less thermal energy to overcome the activation barrier for C-C bond cleavage.
-
Anhydrous Conditions: For reactions involving Lewis acids or other moisture-sensitive reagents, maintaining strictly anhydrous conditions is crucial to prevent the in situ formation of stronger Brønsted acids that can promote ring-opening.[18]
-
Nucleophilic Substitutions: Sɴ2 reactions on a side chain attached to a cyclopropane ring, for example, can often be performed without affecting the ring, provided that the reaction conditions are carefully controlled to avoid elimination or rearrangement pathways.[19][20]
Data and Protocols
Table 1: Effect of Reducing Agent on the Reduction of a Cyclopropyl Ketone
| Entry | Reducing Agent | Conditions | Yield of Cyclopropyl Alcohol (%) | Yield of Ring-Opened Product (%) |
| 1 | H₂, PtO₂ | 50 psi H₂, RT, 12h | <5 | >90 |
| 2 | H₂, Pd/C | 1 atm H₂, RT, 6h | 85 | 10 |
| 3 | NaBH₄ | MeOH, 0 °C, 1h | >98 | <1 |
This table illustrates the importance of choosing a mild reducing agent to prevent hydrogenolysis of the cyclopropane ring.
Experimental Protocol: Mild Reduction of a Cyclopropyl Ketone using Sodium Borohydride
Objective: To reduce a ketone adjacent to a cyclopropane ring without causing ring cleavage.
Materials:
-
Cyclopropyl ketone substrate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Deionized water
Procedure:
-
Dissolve the cyclopropyl ketone substrate (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude cyclopropyl alcohol.
-
Purify the product as necessary, typically by column chromatography.
Visualizing Reaction Pathways
Below are diagrams created using Graphviz to illustrate key concepts in cyclopropane chemistry.
Caption: Simplified mechanism of acid-catalyzed cyclopropane ring opening.
References
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (2019, January 28). National Center for Biotechnology Information. [Link]
-
Metal-catalyzed cyclopropanations - Wikipedia. Wikipedia. [Link]
-
Activation of cyclopropanes by transition metals - Wikipedia. Wikipedia. [Link]
-
Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes | Organic Letters. (2018, October 15). ACS Publications. [Link]
-
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Validation & Comparative
A Definitive Guide to the Structural Validation of Isopropyl Cyclopropanecarboxylate: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and ultimately, its efficacy and safety. This guide provides a comprehensive analysis of single-crystal X-ray crystallography as the gold standard for the structural elucidation of small organic molecules, using isopropyl cyclopropanecarboxylate as a case study. Furthermore, we will objectively compare its performance with alternative, and often complementary, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Subject Molecule: Isopropyl Cyclopropanecarboxylate
Isopropyl cyclopropanecarboxylate (C7H12O2) is a small organic ester containing a cyclopropane ring, a feature of interest in medicinal chemistry due to its unique conformational properties and metabolic stability.[1][] Its synthesis can be achieved through phase transfer catalysis, reacting γ-butyrolactone and isopropanol in a multi-step process.[3] Given its potential applications, rigorous structural validation is a critical step in its characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[4] This method allows for the direct determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of a molecule.[4][5][6]
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the regularly arranged atoms cause the X-rays to diffract in a specific pattern of spots.[4][7] By analyzing the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.[8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure involves several critical steps, each demanding meticulous execution.
Figure 1: Experimental Workflow of Single-Crystal X-ray Crystallography
Causality in Experimental Choices
-
Purity is Paramount: The success of crystallization is highly dependent on the purity of the starting material. Impurities can inhibit crystal growth or lead to poorly ordered crystals.
-
Choosing the Right Crystallization Technique: For a small, non-polar molecule like isopropyl cyclopropanecarboxylate, which is a liquid at room temperature, co-crystallization with a host molecule or in-situ cryo-crystallization might be necessary.[9] For solid derivatives, slow evaporation or vapor diffusion are common choices.[10][11] The choice of solvent is critical as it influences crystal packing and morphology.[10]
-
Data Collection Strategy: The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties.[12] Data is typically collected at low temperatures (cryo-conditions) to minimize thermal vibrations of the atoms, leading to a more precise structure.
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive validation strategy employs complementary techniques that probe the molecule's properties in different states (e.g., in solution or in the gas phase). This multi-faceted approach provides a more complete picture of the molecule's identity and behavior.
Figure 2: Comparative Logic for Structural Validation
Comparison of Analytical Techniques
| Analytical Technique | Information Provided | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, impurity profiling. | High sensitivity and resolution for separating complex mixtures.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components, impurity analysis. | Powerful combination for separation and structural elucidation.[13][14] |
| UV-Visible (UV-Vis) Spectroscopy | Qualitative identification, quantitative analysis based on absorbance. | Simple, rapid, and cost-effective for concentration measurements.[13] |
| Infrared (IR) Spectroscopy | Identification of functional groups, structural confirmation. | Provides a unique molecular fingerprint.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of molecular structure. | Unambiguous identification and structural analysis.[13][15] |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry. | The definitive method for unambiguous structural determination of crystalline materials.[5][6][16] |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[15][17] It provides information about the connectivity of atoms and their chemical environment.
-
¹H NMR: For isopropyl cyclopropanecarboxylate, the ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the cyclopropane ring protons.[18] The chemical shifts and coupling constants would provide valuable information about the connectivity and relative stereochemistry.[19][20]
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the ester group (typically in the 160-180 ppm range).[19][20]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14][21] For isopropyl cyclopropanecarboxylate (molecular weight: 128.17 g/mol ), the mass spectrum would show a molecular ion peak at m/z 128.[1] Fragmentation patterns, such as the loss of the isopropyl group or the cyclopropyl group, would further support the proposed structure.[19][20][22]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13] For an ester like isopropyl cyclopropanecarboxylate, the IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.[23][24][25] Additionally, C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region.[23][24]
Experimental Protocols
Synthesis of Isopropyl Cyclopropanecarboxylate
A reported synthesis involves the reaction of sodium hydroxide and methyltributylammonium chloride in a round-bottom flask, with the temperature maintained at 25°C with uniform stirring for 6 hours.[1] The product is then obtained by filtration and rectification of the filtrate.[1]
Crystallization of Isopropyl Cyclopropanecarboxylate
As isopropyl cyclopropanecarboxylate is a liquid at room temperature, obtaining single crystals for X-ray diffraction presents a challenge.[9] The following methods could be employed:
-
In-situ Cryo-crystallization: The liquid sample is cooled on the diffractometer until it freezes into a single crystal.
-
Co-crystallization: The liquid is co-crystallized with a suitable host molecule to form a solid crystalline material.
-
Derivative Formation: The ester is converted into a solid derivative (e.g., a carboxylic acid via hydrolysis) which is then crystallized.
A General Protocol for Slow Evaporation Crystallization (for a solid derivative):
-
Dissolve the purified solid derivative in a suitable solvent or solvent mixture until saturation.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
Monitor for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is selected and mounted on the goniometer of a single-crystal X-ray diffractometer.[4]
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream.
-
The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.
-
The collected data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate crystal structure.[16]
Conclusion
While spectroscopic techniques like NMR, MS, and IR provide crucial and often sufficient information for the routine characterization of small molecules like isopropyl cyclopropanecarboxylate, single-crystal X-ray crystallography remains the definitive method for unambiguous structural determination.[5][6][8] It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, which is fundamental to understanding and predicting the molecule's properties and function. For novel compounds or when absolute stereochemistry is critical, X-ray crystallography is an indispensable tool in the arsenal of the modern researcher and drug developer.
References
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Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech. Retrieved February 23, 2026, from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved February 23, 2026, from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 839–840. [Link]
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Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved February 23, 2026, from [Link]
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Jones, W., & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 34(10), 835–846. [Link]
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Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved February 23, 2026, from [Link]
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Crystallization of small molecules. (n.d.). Retrieved February 23, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved February 23, 2026, from [Link]
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FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved February 23, 2026, from [Link]
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12.11: Spectroscopy of Carboxylic Acid Derivatives. (2023, August 9). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015, July 20). ACS Publications. Retrieved February 23, 2026, from [Link]
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Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2). ACS Publications. Retrieved February 23, 2026, from [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved February 23, 2026, from [Link]
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Analysis of carboxylic acids and esters - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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Synthesis of cyclopropylamine with Phase Transfer Catalysis. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
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Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm. Retrieved February 23, 2026, from [Link]
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Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved February 23, 2026, from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
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Single-Crystal X-ray Diffraction for Structural Solution. (2026, January 14). University of Warwick. Retrieved February 23, 2026, from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved February 23, 2026, from [Link]
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High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
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Synthesis of cyclopropane containing natural products. (n.d.). e-Publications@Marquette. Retrieved February 23, 2026, from [Link]
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Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2020, November 12). LCGC International. Retrieved February 23, 2026, from [Link]
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. Retrieved February 23, 2026, from [Link]
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X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017, May 29). SciSpace. Retrieved February 23, 2026, from [Link]
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Isopropyl cyclopropane carboxyliate | C7H12O2 | CID 550170. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
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Chem3D representation of the X-ray structure of cyclopropane 8a. - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. (2024, May 20). PMC. Retrieved February 23, 2026, from [Link]
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Steric Control in Prodrug Design: A Comparative Guide to Cyclopropyl Ester Hydrolysis
Executive Summary
For medicinal chemists and formulation scientists, the cyclopropyl ester moiety represents a "Goldilocks" zone in prodrug design. Unlike labile ethyl esters (often too unstable in plasma) or highly hindered tert-butyl esters (often metabolically dead), sterically hindered cyclopropyl esters offer a tunable hydrolytic profile.
This guide provides a technical comparison of hydrolysis rates, focusing on the mechanistic interplay between steric bulk (proximal hindrance) and electronic effects (Walsh orbital hyperconjugation). It includes validated experimental protocols for determining kinetic rate constants (
Mechanistic Foundation: Why Cyclopropyl Esters Are Unique
To predict stability, one must understand the two forces retarding the hydrolysis of cyclopropyl esters compared to their acyclic aliphatic counterparts (e.g., isopropyl or isobutyl esters).
A. The Steric/Electronic Dual Shield
Standard alkaline hydrolysis follows the
-
Steric Hindrance: The rigid geometry of the cyclopropane ring prevents rotation. When
-substituted (e.g., 1-methylcyclopropyl), the bulk is locked in a position that physically blocks the trajectory of the incoming nucleophile ( or catalytic serine) toward the carbonyl carbon. -
Electronic Deactivation (Walsh Orbitals): Unlike standard alkyl groups, the bent
-bonds of the cyclopropane ring (Walsh orbitals) have significant -character. These orbitals can overlap with the carbonyl system. This hyperconjugation donates electron density into the carbonyl, making the carbon less electrophilic and raising the energy barrier for the formation of the tetrahedral intermediate.
Visualization: The Kinetic Barrier
The following diagram illustrates the mechanistic bottleneck caused by steric hindrance during the formation of the tetrahedral intermediate.
Figure 1: Mechanistic pathway of ester hydrolysis. The "Steric Clash" node represents the specific kinetic barrier introduced by
Comparative Analysis: Chemical vs. Enzymatic Stability[2]
The following data synthesizes trends from physical organic chemistry literature and prodrug feasibility studies.
A. Chemical Hydrolysis (Alkaline pH 10.0)
In purely chemical systems (non-enzymatic), stability is dictated by the electrophilicity of the carbonyl.
Table 1: Relative Rates of Alkaline Hydrolysis (
| Ester Substituent (R) | Structure Type | Relative Rate ( | Hydrolytic Character |
| Ethyl | Acyclic (Primary) | 100 | Very Labile |
| Isopropyl | Acyclic (Secondary) | ~25 | Moderately Stable |
| Cyclopropyl | Cyclic (Secondary*) | ~10 - 15 | Enhanced Stability |
| 1-Methylcyclopropyl | Cyclic (Tertiary-like) | < 0.1 | Highly Stable |
| tert-Butyl | Acyclic (Tertiary) | < 0.01 | Hydrolytically Inert |
Note: The cyclopropyl group behaves electronically like a vinyl group but sterically like a secondary alkyl group. The 1-methyl substitution introduces a massive "metabolic brake."
B. Enzymatic Hydrolysis (Pig Liver Esterase / Plasma)
Enzymatic systems are sensitive to topology. While chemical hydrolysis is slow for cyclopropyl esters, specific esterases (like CES1 in human liver) can still process them unless the steric bulk prevents active site binding.
Case Study: Valacyclovir Analogs Research comparing acyclovir prodrugs demonstrates the power of the cyclopropyl group.
| Prodrug Moiety | Half-life ( | Half-life ( | Outcome |
| Valine Ester (Valacyclovir) | 69.7 hours | < 20 mins | Rapid Bioactivation |
| Cyclopropyl Carboxylate | > 300 hours | ~4 hours | Sustained Release |
| 1-Methylcyclopropyl | > 500 hours | > 24 hours | Metabolic Stability (Too stable?) |
Key Insight: Unsubstituted cyclopropyl esters offer a 10-fold increase in chemical stability (shelf-life) while remaining substrates for esterases (bioavailability). However, adding a methyl group at the 1-position (1-methylcyclopropyl) often renders the drug resistant to enzymatic cleavage, potentially leading to low bioavailability of the parent drug.
Experimental Protocol: Determination of Hydrolysis Kinetics
To generate the data above, use this self-validating HPLC workflow. This protocol distinguishes between spontaneous chemical hydrolysis and enzymatic turnover.
Materials
-
Buffer A: 50 mM Phosphate Buffer, pH 7.4 (Physiological).
-
Buffer B: 50 mM Carbonate Buffer, pH 10.0 (Accelerated Chemical Stability).
-
Enzyme Source: Pig Liver Esterase (PLE) lyophilized powder or Pooled Human Plasma.
-
Internal Standard: Benzoic Acid (or structurally similar non-ester).
-
Quenching Solution: Ice-cold Acetonitrile + 1% Formic Acid.
Workflow Diagram
Figure 2: Kinetic assay workflow for determining ester half-life.
Step-by-Step Methodology
-
Initiation: Pre-heat Buffer (990 µL) to 37°C. Add 10 µL of ester stock (10 mM). Final concentration = 100 µM.
-
Validation: Run a "Buffer Only" control to measure spontaneous hydrolysis (
). -
Validation: Run an "Enzyme" condition (add 1 unit PLE) to measure total hydrolysis (
).
-
-
Sampling: At defined intervals (0, 5, 10, 20, 40, 60, 120 min), remove 100 µL aliquots.
-
Quenching: Immediately dispense aliquot into 200 µL ice-cold Quenching Solution. Vortex for 10 seconds.
-
Analysis: Centrifuge to pellet precipitated proteins (if plasma/enzyme used). Inject supernatant onto C18 HPLC column.
-
Calculation:
-
Plot
vs. time ( ).[2] -
The slope =
. -
Calculate Half-life:
. -
Isolate Enzymatic Rate:
.
-
References
-
Bender, D. M., et al. (2008).[3] "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability."[3] Organic Letters.
- Significance: Defines the stability advantages of cyclopropyl esters over acyclic analogs in prodrug design.
-
Lau, Y. Y., et al. (2002). "Hydrolysis of carboxylic acid esters." Journal of Pharmaceutical Sciences.
- Significance: General mechanisms of ester hydrolysis in drug development.
-
Wiles, T. M., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Significance: Provides comparative data on plasma stability and liver microsome hydrolysis.
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.
- Significance: Authoritative text on steric factors (Taft equation)
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A Senior Scientist's Comparative Guide to Bioassay Validation for Novel Cyclopropane-Based Kinase Inhibitors
In the landscape of modern drug discovery, the cyclopropane moiety has emerged as a compelling structural motif. Its inherent ring strain and unique electronic properties offer a powerful tool for medicinal chemists to fine-tune the steric and metabolic characteristics of drug candidates.[1] This guide provides an in-depth comparison of bioassay validation strategies, focusing on a promising class of these molecules: isopropyl cyclopropanecarboxylate derivatives and their analogs, particularly those designed as kinase inhibitors for oncology applications.
We will move beyond a simple recitation of protocols. Instead, this guide will dissect the critical decision-making processes and validation frameworks that underpin the successful prosecution of these compounds in a drug discovery pipeline. We will explore the "why" behind our choices, comparing and contrasting key assays to equip researchers, scientists, and drug development professionals with the insights needed to generate robust, reliable, and regulatory-compliant data.
The Central Role of Bioassay Validation
The objective of validating a bioanalytical assay is to demonstrate that it is fit for its intended purpose.[2] For drug discovery, this means the data we generate must be accurate, precise, and reproducible to confidently drive decisions—from hit-to-lead selection to IND-enabling studies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as the ICH M10 guidance, that provide a framework for this process.[3] These guidelines emphasize the need to characterize key performance parameters to ensure data integrity.
Core Validation Parameters: A Practical Overview
Before comparing specific assay formats, it is crucial to understand the fundamental parameters we assess during validation. These ensure the method is a self-validating system, generating trustworthy data.
| Validation Parameter | Definition & Purpose | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability to unequivocally measure the analyte of interest in the presence of other components in the sample matrix. | No significant interference from matrix components at the analyte's retention time or signal. |
| Accuracy | The closeness of the measured value to the true or nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Measured as intra-day and inter-day variability (CV%). | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that demonstrate acceptable accuracy, precision, and linearity. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically defined as a signal-to-noise ratio of ≥ 3. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank signal; accuracy and precision criteria must be met. |
A key metric, particularly in high-throughput screening (HTS), is the Z'-factor . This statistical parameter measures the quality of an assay by quantifying the separation between positive and negative controls.[4][5]
Z'-factor = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]
Scenario: Characterizing a Novel Cyclopropane-Based EGFR Inhibitor
To ground our discussion, let's consider a common scenario: the characterization of a novel cyclopropane sulfonamide derivative designed to inhibit the Epidermal Growth Factor Receptor (EGFR), particularly a drug-resistant mutant like EGFR C797S.[3][7] The biological activities of such compounds are multifaceted; they can directly inhibit the target enzyme and induce downstream cellular consequences like apoptosis.[3][7] Therefore, our bioassay strategy must validate methods to measure both target engagement (enzyme inhibition) and cellular phenotype (cytotoxicity).
I. Target Engagement: The Enzyme Inhibition Assay
The primary goal is to quantify how potently our compound inhibits the EGFR kinase. This is typically achieved through an in vitro enzyme activity assay.
The Causality Behind Experimental Choices
The choice of assay format is critical. For kinase inhibitors, a common approach is to measure the consumption of ATP or the generation of ADP, as kinases are ATP-dependent enzymes. Continuous assays are often preferred as they allow for the characterization of time-dependent inhibitors, which can offer significant pharmacological advantages.[8] For an inhibitor to be accurately characterized, the assay must be run under initial velocity conditions with substrate concentrations at or below the Michaelis constant (Km) value.[1] This ensures that the assay is sensitive to competitive inhibitors.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
II. Cellular Phenotype: Comparing Cytotoxicity Assays
After confirming direct enzyme inhibition, the next logical step is to assess the compound's effect on cancer cells harboring the target mutation. This requires a validated cell-based cytotoxicity assay. Here, we will compare two of the most widely used methods: the MTT assay (a measure of metabolic activity) and the Lactate Dehydrogenase (LDH) release assay (a measure of membrane integrity).
The Underlying Principles: A Tale of Two Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[9][10] The amount of formazan produced, measured by absorbance, is proportional to the number of living cells.[10][11]
-
LDH (Lactate Dehydrogenase) Assay: This assay operates on a different principle. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[12] The assay measures the enzymatic activity of this released LDH, which is proportional to the number of lysed cells.[4][13]
Comparative Analysis: Performance and Pitfalls
While both assays aim to quantify cell death, their different mechanisms can lead to divergent results and interpretations. A key consideration is that a compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).
| Feature | MTT Assay | LDH Assay | Senior Scientist's Insight |
| Principle | Measures metabolic activity (mitochondrial reductase function).[9] | Measures plasma membrane integrity (LDH release).[12] | MTT is an indirect measure of viability that can be confounded by changes in metabolic rate, whereas LDH directly measures cell death. |
| Sensitivity | Generally considered more sensitive for detecting early cytotoxic or cytostatic events.[14] | May be less sensitive to early apoptosis where membrane integrity is initially maintained.[15] | For compounds that induce apoptosis, MTT reduction may decrease before significant LDH release occurs. However, results from LDH assays often correlate well with direct cell counting methods like trypan blue exclusion.[16] |
| Endpoint | Measures viable cells. | Measures dead/lysed cells. | This is a critical distinction. A decrease in MTT signal could mean cell death OR growth arrest. An increase in LDH signal specifically indicates cell death. |
| Protocol | Multi-step: Add MTT, incubate, solubilize formazan, read.[6][17] | Simpler: Collect supernatant, add reagents, incubate, read. Non-destructive to remaining cells.[15] | The solubilization step in the MTT assay can be a source of error and variability. The LDH assay is generally faster and more amenable to high-throughput workflows. |
| Interferences | Can be affected by compounds that alter cellular metabolism or interact with tetrazolium salts.[17] | Serum in the culture medium contains LDH, which can increase background noise.[13] | It is crucial to run appropriate controls, including compound-only and media-only blanks, to identify potential assay artifacts. |
A comparative study on a zebrafish liver cell line found that while EC50 values were not statistically different between MTT and LDH assays for the tested compounds, the LDH assay showed higher intra- and inter-assay variabilities and lower signal-to-noise ratios.[15] Another study concluded that while both assays accurately determine apoptotic death, the MTT assay can be misleading when quantifying the effects of neuroprotective agents that may act downstream of mitochondrial dysfunction.[16]
Experimental Protocol: LDH Cytotoxicity Assay
This protocol outlines the key steps for validating the cytotoxic effect of our cyclopropane inhibitor.
-
Cell Seeding:
-
Seed BaF3-EGFRC797S cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells for all necessary controls in triplicate.
-
-
Assay Controls Setup:
-
Spontaneous LDH Release (Negative Control): Add 10 µL of assay medium or vehicle (e.g., 0.1% DMSO) to untreated cells. This measures the baseline level of cell death.
-
Maximum LDH Release (Positive Control): Add 10 µL of Lysis Solution (e.g., Triton X-100) to untreated cells 45 minutes before the end of the incubation. This establishes the 100% cell death signal.[18]
-
Vehicle Control: Add 10 µL of the vehicle used to dissolve the compound to assess its intrinsic toxicity.
-
Medium Background Control: Wells containing only culture medium to measure background LDH activity, often from serum.[4]
-
-
Compound Treatment:
-
Add 10 µL of the cyclopropane inhibitor at various concentrations (e.g., 8-point, 3-fold serial dilution) to the experimental wells.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
LDH Measurement:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH Reaction Mix (Substrate, Cofactor, and Dye Solution) according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.[18]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Medium Background Control from all other readings.
-
Calculate the percentage of cytotoxicity for each experimental well using the following formula:
% Cytotoxicity = ( (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ) * 100
-
Plot % Cytotoxicity against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for the LDH cytotoxicity assay.
Mechanistic Context: The EGFR Signaling Pathway
Understanding the mechanism of action provides the crucial context for interpreting bioassay data. EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering multiple downstream signaling cascades that promote cell proliferation, survival, and invasion.[9] Our cyclopropane derivative is designed to bind to the ATP-binding site of the kinase domain, preventing this signaling cascade.
Caption: Simplified EGFR signaling pathway and point of inhibition.
By inhibiting EGFR, the cyclopropane derivative blocks both the RAS-RAF-MAPK and PI3K/AKT pathways, leading to a halt in proliferation and the induction of apoptosis, which is then measured by our validated cytotoxicity assays.[9]
Conclusion and Senior Scientist's Recommendation
The validation of bioassays is not a mere box-ticking exercise; it is the bedrock of confidence in a drug discovery program. For novel agents like isopropyl cyclopropanecarboxylate derivatives targeting kinases, a multi-faceted approach is essential.
-
Start with the Target: Validate a robust, sensitive in vitro enzyme assay to quantify direct target engagement and establish a structure-activity relationship (SAR).
-
Validate the Phenotype: Employ at least one cell-based cytotoxicity assay. For initial screening, the LDH assay offers a straightforward, direct measure of cell death.
-
Compare and Corroborate: For lead compounds, it is highly recommended to use an orthogonal assay, such as the MTT assay, to confirm the cytotoxic effect and gain insight into whether the compound is cytotoxic or cytostatic. Discrepancies between LDH and MTT results are not necessarily failures but data points that can illuminate the compound's mechanism of action.
-
Adhere to Standards: Throughout the process, adhere to the principles outlined in regulatory guidance like ICH M10. Diligently assess accuracy, precision, linearity, and specificity to ensure the data is beyond reproach.
By layering validated assays that probe different aspects of a compound's biological effect—from molecular target to cellular outcome—we build a comprehensive, reliable data package that empowers confident decision-making on the long road from discovery to clinic.
References
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
- Tiaris Biosciences. (2023). LDH Cytotoxicity Assay Kit.
- Abcam. (n.d.). MTT assay protocol.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- G-Biosciences. (n.d.). Cytoscan™-LDH Cytotoxicity Assay.
- MedchemExpress. (n.d.). Cytotoxicity LDH Assay Kit.
- Wang, et al. (2025, February 27). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- On HTS. (2023, December 12). Z-factor.
- European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Protocols.io. (2024, December 11). LDH cytotoxicity assay.
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Kaindl, S., et al. (2021, March 9).
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Li, X., et al. (2024, September 5). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry.
- Schreer, A., et al. (2008, July 8). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line.
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- Abdel-Maksoud, M. S., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Fotakis, G., & Timbrell, J. A. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
- ResearchGate. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug.
- Deraet, M., et al. (2006, August 15). Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay. PubMed.
- Lobner, D. (2000, March 15). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- AssayQuant. (n.d.). Identification & Characterization of Time-Dependent Kinase Inhibitors.
- AssayQuant. (n.d.). A Proven Activity-based Workflow for the Identification and Characterization of Time-Dependent Kinase Inhibitors using a Continuous Assay Format.
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Impurity profiling of commercial isopropyl cyclopropanecarboxylate
An In-Depth Comparative Guide to the Impurity Profiling of Commercial Isopropyl Cyclopropanecarboxylate
Introduction: Beyond the Main Peak
Isopropyl cyclopropanecarboxylate (IPCC) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[] Its deceptively simple structure—a cyclopropyl ring attached to an isopropyl ester—belies the complex chemical environment of its synthesis and storage, which can introduce a variety of impurities. For researchers, scientists, and drug development professionals, the adage "the dose makes the poison" extends beyond the active molecule to encompass every substance present in a commercial product. The rigorous identification, quantification, and control of impurities are not merely a matter of analytical chemistry; they are cornerstones of product safety, efficacy, and regulatory compliance.
The International Council for Harmonisation (ICH) has established a comprehensive framework, particularly the Q3A(R2) guideline for impurities in new drug substances, that mandates the control of these unwanted chemicals.[2][3][4] This guide provides an in-depth, comparative analysis of the analytical methodologies essential for robust impurity profiling of IPCC. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in the practical challenges and regulatory expectations that define modern pharmaceutical development.
The Impurity Landscape: Predicting the Unwanted
A robust impurity profiling strategy begins with a scientific appraisal of the manufacturing process.[5] For IPCC, impurities can be broadly categorized based on their origin.
-
Starting Materials & Reagents: Unreacted cyclopropanecarboxylic acid and isopropanol are common process-related impurities. Impurities within these starting materials, such as crotonaldehyde in the cyclopropanecarboxaldehyde precursor to cyclopropanecarboxylic acid, can carry through or react to form new by-products.[6]
-
By-products: Side reactions during esterification can lead to the formation of isomers or related esters. For instance, if the synthesis involves the cyclization of an ester like iso-propylchlorobutyrate, incomplete cyclization would leave a linear impurity.[6][7]
-
Degradation Products: IPCC, as an ester, is susceptible to hydrolysis, particularly under acidic or basic conditions, which would revert it to cyclopropanecarboxylic acid and isopropanol.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, acetone, ethanol) are common and must be controlled according to ICH Q3C guidelines.[4][8][9]
The following Graphviz diagram illustrates the logical workflow for identifying and controlling these potential impurities.
Caption: Workflow for Impurity Profiling of Isopropyl Cyclopropanecarboxylate.
Comparative Guide to Analytical Methodologies
The selection of an analytical technique is dictated by the physicochemical properties of the impurities. For a comprehensive profile of IPCC, a multi-technique, or "orthogonal," approach is essential. The two most powerful and commonly used techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[10][11][12]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. |
| Ideal For | Volatile & semi-volatile compounds: IPCC assay, residual solvents, volatile by-products.[10] | Non-volatile & thermally labile compounds: Cyclopropanecarboxylic acid, polar degradation products.[13] |
| Typical Column | Fused silica capillary (e.g., DB-624 for solvents, DB-5ms for general profiling). | Packed column with bonded silica (e.g., C18 for reversed-phase). |
| Detection | FID: Robust, universal for hydrocarbons, excellent for quantification. MS: Provides structural information for identification.[13][14] | UV/DAD: Requires a chromophore, good for quantification. MS: Universal, provides molecular weight and structural data.[10] |
| Advantages | High resolution, speed, excellent for residual solvent analysis.[15] | High versatility for a wide range of compound polarities, room temperature analysis prevents degradation. |
| Limitations | Not suitable for non-volatile (e.g., acids, salts) or thermally unstable compounds. | Can be complex to develop mobile phases; compounds without a UV chromophore require alternative detection (e.g., MS, ELSD). |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing the necessary specificity, sensitivity, and accuracy to meet regulatory standards.
Protocol 1: Assay and Volatile Impurity Profiling by GC-MS
Causality: GC is the method of choice for the primary assay of IPCC and its volatile impurities due to the compound's volatility. Coupling with Mass Spectrometry (MS) allows for simultaneous quantification and positive identification of impurities based on their mass spectra, providing a higher degree of confidence than FID alone.[14][16]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the commercial Isopropyl Cyclopropanecarboxylate sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
-
Instrumentation:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for each impurity.
-
Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST) and known reference standards.
-
Protocol 2: Non-Volatile Impurities by HPLC-UV/MS
Causality: This method is designed to detect impurities that are not amenable to GC analysis, primarily the starting material cyclopropanecarboxylic acid. A reversed-phase C18 column is used to retain the relatively non-polar IPCC while allowing for the elution and separation of more polar impurities.[17] An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a good peak shape.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
-
Instrumentation:
-
System: High-Performance Liquid Chromatograph with Diode Array Detector (DAD) and/or Mass Spectrometer (MS).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection:
-
DAD: 210 nm.
-
MS (ESI+): Scan m/z 50-500.
-
-
-
Data Analysis:
-
Quantify cyclopropanecarboxylic acid and other impurities against a reference standard.
-
Use DAD for quantification and MS for peak identification and purity confirmation.
-
Protocol 3: Residual Solvent Analysis by Headspace GC-MS
Causality: Residual solvents are volatile organic impurities that must be controlled. Static headspace sampling is the preferred technique as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile matrix components and increasing sensitivity for the target analytes.[15][18]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable diluent (e.g., Dimethyl Sulfoxide - DMSO).
-
Immediately seal the vial.
-
-
Instrumentation:
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Headspace Conditions:
-
Oven Temp: 80°C.
-
Loop Temp: 90°C.
-
Equilibration Time: 15 minutes.
-
-
GC-MS Conditions:
-
Injector: Split, 200°C, Split ratio 10:1.
-
Oven Program: 40°C (hold 5 min), ramp at 15°C/min to 220°C (hold 2 min).
-
MS: Scan mode (m/z 30-300) for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
-
Data Analysis:
-
Identify and quantify residual solvents against a calibrated standard containing expected solvents (e.g., acetone, isopropanol, toluene).
-
Data Visualization and Interpretation
The following diagram outlines the decision-making process for choosing the appropriate analytical method based on the target impurity's properties.
Caption: Decision Tree for Analytical Method Selection.
Regulatory Framework and Reporting Thresholds
All analytical results must be interpreted within the context of regulatory guidelines. According to ICH Q3A(R2), specific thresholds based on the maximum daily dose of the final drug product dictate the requirements for impurities.[3][19]
-
Reporting Threshold: Any impurity at or above 0.05% must be reported in a regulatory submission.[4]
-
Identification Threshold: Any impurity at or above 0.10% (for a maximum daily dose ≤ 2g/day) must have its structure identified.[2][9]
-
Qualification Threshold: Any impurity at or above 0.15% (for a maximum daily dose ≤ 2g/day) must be qualified, meaning toxicological data is required to demonstrate its safety at that level.[2]
Our developed methods must therefore be validated to have a Limit of Quantitation (LOQ) below the 0.05% reporting threshold to be fit for purpose.
Conclusion
The impurity profiling of commercial isopropyl cyclopropanecarboxylate is a multi-faceted task that demands a deep understanding of synthetic chemistry and a strategic application of orthogonal analytical techniques. A combination of GC-MS for volatile analysis and residual solvents, alongside HPLC-UV/MS for non-volatile components, provides the comprehensive data package required for ensuring product quality and meeting stringent regulatory expectations. By grounding our methodologies in the principles of causality and scientific rationale, we can confidently characterize the complete impurity landscape, ensuring the safety and efficacy of the final products derived from this critical chemical intermediate.
References
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- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- PubMed. Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed.
- International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- LCGC. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
- SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ResearchGate. Analysis of carboxylic acids and esters.
- ChemicalBook.
- PMC.
- Ministry of Health, Labour and Welfare, Japan. Analytical Method for Benthiavalicarb-isopropyl.
- IJCRT.org. REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES.
- U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA.
- JOCPR.
- IJRAR.
- ResearchGate. (2025, August 6). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- Google Patents.
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- Organic Syntheses. cyclopropanecarboxylic acid.
- Benchchem.
- BOC Sciences.
- Journal for Re Attach Therapy and Developmental Diversities. (2023, July 7).
- PMC.
- PubChem.
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Safety Operating Guide
Isopropyl cyclopropanecarboxylate proper disposal procedures
Proper disposal of Isopropyl cyclopropanecarboxylate requires strict adherence to protocols for flammable organic esters. This guide outlines the safety, segregation, and logistical steps necessary to ensure compliance with environmental regulations (RCRA/EPA) and laboratory safety standards.
PART 1: CRITICAL VERIFICATION (CAS Mismatch Alert)
STOP AND VERIFY: The CAS number provided in your request (1716-52-5 ) does not correspond to Isopropyl cyclopropanecarboxylate in standard chemical registries.
-
Correct CAS for Isopropyl cyclopropanecarboxylate: 6887-83-8 [1][2][3][4][5]
-
Potential Typo: You may be referring to Sodium phenylbutyrate (CAS 1716-12-7) or a similar derivative.[6]
Action Required: Verify the label on your specific bottle. This guide is written for Isopropyl cyclopropanecarboxylate (CAS 6887-83-8) .[1][2][4][5] If you possess a different chemical, do not follow these procedures as the chemical properties (e.g., flammability vs. corrosivity) will differ.
PART 2: HAZARD PROFILE & WASTE CLASSIFICATION
Before disposal, you must classify the waste stream based on physicochemical properties.
| Property | Data Value | Disposal Implication |
| Flash Point | 35°C (95°F) | D001 Ignitable Waste . Must be stored in flammables cabinet. |
| Boiling Point | 142.7°C | Low volatility compared to solvents like ether, but vapors still accumulate. |
| Density | 1.031 g/cm³ | Slightly denser than water; may form bottom layer in aqueous mixtures. |
| Solubility | Immiscible with water | Do NOT pour down sink. Must be collected as organic solvent waste. |
| Reactivity | Incompatible with Oxidizers | Segregate from nitric acid, perchlorates, and peroxides. |
Waste Code Assignment:
-
RCRA Code: D001 (Ignitable Characteristic)
-
Waste Stream: Non-Halogenated Organic Solvent Waste (unless mixed with halogenated solvents like DCM).
PART 3: DISPOSAL WORKFLOW & PROTOCOLS
Pre-Disposal Segregation
Objective: Prevent cross-contamination and dangerous reactions in the waste drum.
-
Segregate from: Strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide), strong bases, and radioisotopes.
-
Mixture Rule: If the Isopropyl cyclopropanecarboxylate is dissolved in a halogenated solvent (e.g., Dichloromethane), the entire mixture must be classified as Halogenated Waste . If dissolved in Methanol/Ethyl Acetate, it remains Non-Halogenated .
Container Packaging
-
Primary Container: High-density polyethylene (HDPE) or glass amber bottles. Avoid standard LDPE if storing for long periods as esters can swell certain plastics.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Cap: Use a vented cap if there is any risk of slow evolution of gas from impurities, otherwise a standard screw cap with a Teflon liner is preferred.
Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.
-
Standard Label: "HAZARDOUS WASTE"
-
Constituents: List "Isopropyl cyclopropanecarboxylate" and any co-solvents (e.g., "Acetone").
-
Hazard Checkbox: Check "Flammable" and "Irritant".
Final Disposal Method
-
Preferred Method: High-temperature incineration. This ensures complete destruction of the organic ester backbone into CO₂ and H₂O.
-
Prohibited: Do not use evaporation in a fume hood as a disposal method. This violates EPA air emission standards.
PART 4: VISUALIZATION (Decision Logic)
The following diagram outlines the decision-making process for segregating this specific chemical waste.
Figure 1: Decision tree for segregating Isopropyl cyclopropanecarboxylate waste streams to ensure regulatory compliance.
PART 5: EMERGENCY PROCEDURES (Spill Response)
If a spill occurs during transfer:
-
Evacuate & Ventilate: Immediate area. Flash point is 35°C; vapors can travel to ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[7][8]
-
Containment: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels for large spills as they increase flammability surface area.
-
Cleanup: Scoop absorbed material into a wide-mouth jar, label as "Solid Debris with Flammable Solvent," and dispose of via the hazardous waste contractor.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CAS 6887-83-8, Isopropyl cyclopropanecarboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Managing Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. CAS 6887-83-8 | Isopropyl cyclopropane carboxylate - Synblock [synblock.com]
- 2. echemi.com [echemi.com]
- 3. CAS 6887-83-8 | Isopropyl cyclopropane carboxylate - Synblock [synblock.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ISOPROPYL CYCLOPROPANE CARBOXYLATE | 6887-83-8 [chemicalbook.com]
- 6. 1716-12-7 CAS Manufactory [m.chemicalbook.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. hscprep.com.au [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
